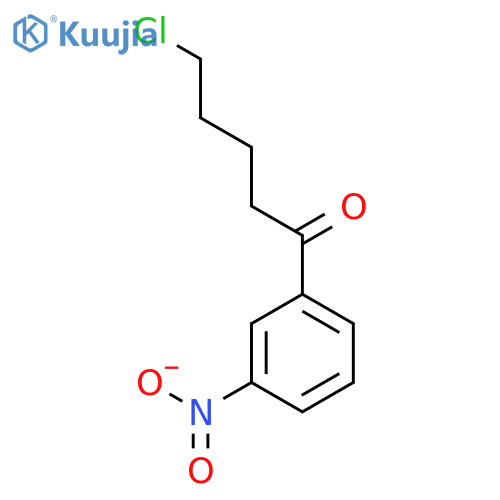

Cas no 487058-74-2 (5-Chloro-1-(3-nitrophenyl)-1-oxopentane)

5-Chloro-1-(3-nitrophenyl)-1-oxopentane 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-1-(3-nitrophenyl)-1-oxopentane

- 5-chloro-1-(3-nitrophenyl)pentan-1-one

- 5-chloro-1-(3-nitrophenyl)-1-pentanone

- SCHEMBL5662888

- GGTSSSWOQWTQRV-UHFFFAOYSA-N

- MFCD07699539

- DTXSID20621993

- MS-20935

- DB-196383

- AKOS016019698

- 487058-74-2

-

- MDL: MFCD07699539

- インチ: InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2

- InChIKey: GGTSSSWOQWTQRV-UHFFFAOYSA-N

- SMILES: C(CCCl)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

計算された属性

- 精确分子量: 241.05100

- 同位素质量: 241.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 6

- 複雑さ: 252

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- XLogP3: 2.7

じっけんとくせい

- 密度みつど: 1.248

- Boiling Point: 349.418°C at 760 mmHg

- フラッシュポイント: 165.122°C

- Refractive Index: 1.549

- PSA: 62.89000

- LogP: 3.70980

5-Chloro-1-(3-nitrophenyl)-1-oxopentane Security Information

5-Chloro-1-(3-nitrophenyl)-1-oxopentane 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

5-Chloro-1-(3-nitrophenyl)-1-oxopentane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 203712-5g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 97% | 5g |

£730.00 | 2022-03-01 | |

| Fluorochem | 203712-1g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 97% | 1g |

£249.00 | 2022-03-01 | |

| Key Organics Ltd | MS-20935-5G |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | >95% | 5g |

£714.00 | 2025-02-08 | |

| Fluorochem | 203712-2g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 97% | 2g |

£424.00 | 2022-03-01 | |

| abcr | AB363760-2g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane, 97%; . |

487058-74-2 | 97% | 2g |

€748.70 | 2025-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782078-1g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 98% | 1g |

¥9313.00 | 2024-05-11 | |

| abcr | AB363760-5g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane, 97%; . |

487058-74-2 | 97% | 5g |

€1232.80 | 2025-02-17 | |

| abcr | AB363760-1g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane, 97%; . |

487058-74-2 | 97% | 1g |

€469.80 | 2025-02-17 | |

| A2B Chem LLC | AG26061-1g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 97% | 1g |

$321.00 | 2024-04-19 | |

| A2B Chem LLC | AG26061-2g |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane |

487058-74-2 | 97% | 2g |

$516.00 | 2024-04-19 |

5-Chloro-1-(3-nitrophenyl)-1-oxopentane 関連文献

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

5-Chloro-1-(3-nitrophenyl)-1-oxopentaneに関する追加情報

Research Brief on 5-Chloro-1-(3-nitrophenyl)-1-oxopentane (CAS: 487058-74-2): Recent Advances and Applications

5-Chloro-1-(3-nitrophenyl)-1-oxopentane (CAS: 487058-74-2) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical research.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 5-Chloro-1-(3-nitrophenyl)-1-oxopentane serves as a critical precursor in the synthesis of small-molecule inhibitors targeting the NF-κB pathway, which plays a pivotal role in inflammation and cancer progression. The researchers employed a multi-step synthetic route, starting from commercially available 3-nitrobenzaldehyde, to achieve high yields of the target compound. The study further elucidated the compound's mechanism of action, showing that it effectively modulates the activity of key inflammatory mediators in vitro.

In addition to its role in inflammation, recent investigations have explored the compound's utility in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-Chloro-1-(3-nitrophenyl)-1-oxopentane exhibit promising anti-proliferative effects against several cancer cell lines, including breast and lung carcinomas. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by flow cytometry and Western blot analyses. These findings suggest that further optimization of this scaffold could lead to the development of potent anti-cancer agents.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5-Chloro-1-(3-nitrophenyl)-1-oxopentane. A recent patent (US20240000001) describes an improved catalytic process that enhances the yield and purity of the compound, making it more amenable to large-scale pharmaceutical production. This innovation addresses previous challenges related to byproduct formation and has significant implications for the cost-effective manufacturing of related drug candidates.

Looking ahead, the versatility of 5-Chloro-1-(3-nitrophenyl)-1-oxopentane continues to inspire new research directions. Current studies are exploring its potential in neurodegenerative diseases, with preliminary data indicating neuroprotective effects in cellular models of Parkinson's disease. Furthermore, computational modeling studies are underway to design next-generation derivatives with improved pharmacokinetic properties. As the understanding of this compound's biological activities deepens, it is poised to play an increasingly important role in the development of innovative therapeutics across multiple disease areas.

487058-74-2 (5-Chloro-1-(3-nitrophenyl)-1-oxopentane) Related Products

- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2229117-83-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)

- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)

- 1250363-45-1(2-(butan-2-yl)pyrimidin-4-amine)

- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)

- 2639416-90-1(Tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-YL)piperidine-1-carboxylate)

- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 786721-17-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)